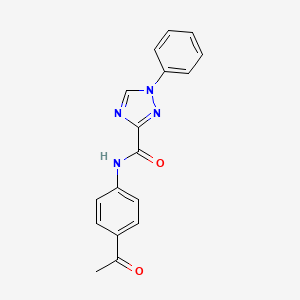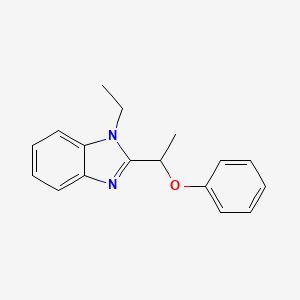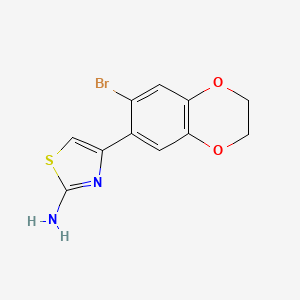
methyl N-(4-ethoxyphenyl)-beta-alaninate
Übersicht
Beschreibung
Methyl N-(4-ethoxyphenyl)-beta-alaninate, also known as MEPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and cosmetics. MEPEA is a beta-alanine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-ethoxyphenyl)-beta-alaninate has been studied for its potential applications in various fields such as medicine, agriculture, and cosmetics. In medicine, methyl N-(4-ethoxyphenyl)-beta-alaninate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. methyl N-(4-ethoxyphenyl)-beta-alaninate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, methyl N-(4-ethoxyphenyl)-beta-alaninate has been shown to have plant growth-promoting activity and can enhance the resistance of plants to environmental stress. In cosmetics, methyl N-(4-ethoxyphenyl)-beta-alaninate has been studied for its skin whitening and anti-aging effects.
Wirkmechanismus
Methyl N-(4-ethoxyphenyl)-beta-alaninate exerts its effects through different mechanisms, depending on the target organ or tissue. In the brain, methyl N-(4-ethoxyphenyl)-beta-alaninate has been shown to increase the levels of glutathione, a potent antioxidant, and to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. In plants, methyl N-(4-ethoxyphenyl)-beta-alaninate has been shown to enhance the expression of stress-related genes and to increase the levels of abscisic acid, a plant hormone that regulates stress responses. In skin cells, methyl N-(4-ethoxyphenyl)-beta-alaninate has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and to increase the expression of collagen and elastin, two proteins that are essential for skin elasticity and firmness.
Biochemical and Physiological Effects:
methyl N-(4-ethoxyphenyl)-beta-alaninate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that methyl N-(4-ethoxyphenyl)-beta-alaninate can increase cell viability, reduce oxidative stress, and modulate the expression of genes involved in inflammation and apoptosis. In vivo studies have shown that methyl N-(4-ethoxyphenyl)-beta-alaninate can reduce brain damage in animal models of stroke, enhance plant growth and yield, and improve skin hydration and elasticity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4-ethoxyphenyl)-beta-alaninate has several advantages for lab experiments, including its stability, solubility, and low toxicity. methyl N-(4-ethoxyphenyl)-beta-alaninate can be easily synthesized using simple and cost-effective methods, and its purity and yield can be improved by optimizing the reaction conditions. However, methyl N-(4-ethoxyphenyl)-beta-alaninate also has some limitations, such as its limited water solubility and its potential to interact with other compounds in complex biological systems. Therefore, careful experimental design and data interpretation are necessary to ensure the validity and reproducibility of the results.
Zukünftige Richtungen
Methyl N-(4-ethoxyphenyl)-beta-alaninate has great potential for further research in various fields. In medicine, methyl N-(4-ethoxyphenyl)-beta-alaninate can be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. methyl N-(4-ethoxyphenyl)-beta-alaninate can also be studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and metastasis of cancer cells. In agriculture, methyl N-(4-ethoxyphenyl)-beta-alaninate can be studied for its potential use in sustainable agriculture, as it can enhance plant growth and yield without the use of synthetic fertilizers and pesticides. In cosmetics, methyl N-(4-ethoxyphenyl)-beta-alaninate can be studied for its potential use in the development of novel skin whitening and anti-aging products. Overall, methyl N-(4-ethoxyphenyl)-beta-alaninate is a promising compound that can contribute to the development of novel therapies and technologies in various fields.
Eigenschaften
IUPAC Name |
methyl 3-(4-ethoxyanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-9-8-12(14)15-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVITFCIODGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)

![5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4234732.png)

![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)
![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

![ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4234786.png)